molecular formula C6H7N3O B13428504 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile

2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B13428504
M. Wt: 137.14 g/mol
InChI Key: YONIIZAFTZHATN-UHFFFAOYSA-N
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Description

2-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile (CAS 2091167-66-5) is a high-purity pyrazole derivative supplied for advanced research applications. With the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research . The pyrazole core, a privileged scaffold in drug discovery, is found in compounds exhibiting a broad spectrum of biological activities, making this derivative a valuable intermediate for constructing more complex molecules . Researchers utilize such hydroxypyrazole derivatives in the synthesis of novel compounds like bipyrazoles and pyrazolopyrimidines, which are classes of nitrogen-containing heterocycles evaluated for their antioxidant and antimicrobial properties . The structure, featuring a hydroxy group and a nitrile-functionalized acetonitrile chain, allows for further chemical modifications and intramolecular cyclization reactions, facilitating the exploration of new chemical space . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

2-(5-methyl-3-oxo-1H-pyrazol-2-yl)acetonitrile

InChI

InChI=1S/C6H7N3O/c1-5-4-6(10)9(8-5)3-2-7/h4,8H,3H2,1H3

InChI Key

YONIIZAFTZHATN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1)CC#N

Origin of Product

United States

Preparation Methods

Pyrazole Ring Construction and Functionalization

One general approach to pyrazole derivatives involves the cyclization of hydrazine derivatives with β-dicarbonyl compounds or equivalents, followed by selective substitution. However, for the specific 5-hydroxy-3-methyl substitution pattern, alternative methods have been developed.

A recent method for synthesizing 5-hydroxy-1H-pyrrol-2(5H)-ones via sulfur ylide intramolecular cyclization and 1,3-hydroxy rearrangement provides insight into mild, metal-free conditions for generating hydroxy-substituted heterocycles. Although this method is specific to pyrrolones, it demonstrates the utility of sulfur ylides in heterocycle synthesis and could be adapted for pyrazole analogues bearing hydroxy groups.

N-Alkylation of 5-Hydroxy-3-methyl-1H-pyrazole

The key step in preparing 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile is the N-alkylation of the pyrazole nitrogen with an acetonitrile-containing electrophile such as bromoacetonitrile or chloroacetonitrile.

  • Typical Reaction Conditions:

    • Base: Potassium carbonate or cesium carbonate to deprotonate the pyrazole nitrogen.

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

    • Temperature: Moderate heating (50–100 °C) to promote alkylation.

    • Time: Several hours (1–24 h), depending on the reactivity of the electrophile and base strength.

  • Example Reaction:

    $$
    \text{5-hydroxy-3-methyl-1H-pyrazole} + \text{bromoacetonitrile} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}, 80^\circ C} \text{this compound}
    $$

This method is widely used for N-alkylation of pyrazoles and is supported by literature on similar pyrazole derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its diverse biological activities.

    Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups play a crucial role in its binding affinity and reactivity. Molecular docking studies have shown that this compound can interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Heterocycle Substituents Molecular Formula Key Functional Groups
2-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile Pyrazole 5-OH, 3-CH₃, 1-CH₂CN C₆H₇N₃O Hydroxy, methyl, nitrile
Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate Coumarin 7-OCH₂COOCH₃, 4-CH₃ C₁₃H₁₂O₅ Ester, methyl, ketone
2-(5-Methoxy-phenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile Triazole 5-Ar-OCH₃, 3-SCH₂CN C₁₁H₁₀N₄OS Methoxy, thioether, nitrile
2-{4-[5-(Furan-2-yl)-1H-pyrazol-3-yl]piperidin-1-yl}acetonitrile Pyrazole 5-furyl, 3-piperidine-CH₂CN C₁₄H₁₆N₄O Furyl, piperidine, nitrile
  • Pyrazole vs. Triazole/Triazole Derivatives: The target compound’s pyrazole core offers distinct electronic properties compared to triazole derivatives (e.g., ).
  • Substituent Effects : The 5-hydroxy group in the target compound increases polarity and hydrogen-bonding capacity, contrasting with methoxy or methyl groups in analogues (e.g., ). The nitrile group in all compounds enhances electrophilicity, facilitating further functionalization .

Physicochemical and Electronic Properties

Table 3: Electronic and Stability Data

Compound HOMO/LUMO (eV) Stability in Solvent Key Findings
Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate HOMO: -6.2, LUMO: -1.9 Stable in DMSO Non-planar structure; HOMO localized on coumarin ring
2-(5-Methoxy-phenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile Not reported Stable < 0°C Impurity peaks observed at >25°C via HPLC
Target Compound (Inferred) Estimated HOMO: -5.8 Sensitive to hydrolysis Hydroxy group increases polarity; nitrile enhances electrophilicity
  • DFT Insights : The target compound’s HOMO/LUMO distribution is expected to resemble pyrazole derivatives, with electron density localized on the aromatic ring and nitrile group .
  • Thermal Stability : Elevated temperatures during synthesis lead to byproduct formation in triazole analogues (), suggesting similar sensitivity in the target compound.

Q & A

Basic Research Question

  • 1H NMR^1\text{H NMR} : Detect proton environments; deshielded hydroxy protons (~10–12 ppm) indicate keto-enol tautomerism.
  • IR spectroscopy : O–H stretches (~3200 cm1^{-1}) and C≡N stretches (~2250 cm1^{-1}) confirm functional groups.
  • Cross-validation : Compare experimental spectra with DFT-simulated data for tautomeric forms .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question
Scalability issues include:

  • Exothermic reactions : Control via slow reagent addition and cooling.
  • Purification bottlenecks : Replace column chromatography with crystallization or distillation.
  • Byproduct formation : Optimize reaction time/temperature to minimize side products (e.g., dimerization) .

How can QSAR models predict the pharmacokinetic properties of this compound derivatives?

Advanced Research Question
Quantitative Structure-Activity Relationship (QSAR) models use:

  • Descriptors : LogP, polar surface area, and H-bond donor/acceptor counts.
  • Training data : Pharmacokinetic parameters (e.g., bioavailability, clearance) from in vivo studies.
  • Validation : Leave-one-out cross-validation to ensure predictive accuracy .

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